Molecular Weight and Ligand Efficiency Potential: 1-Methyl-6-oxo-pyridazine vs. Bulky 6-Substituted Analogs
With a molecular weight of 316.321 g/mol, this compound is 126.2 Da lighter than the structurally related 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(6-morpholinopyrimidin-4-yl)piperidine-3-carboxamide (MW 435.49 g/mol) and approximately 60–120 Da lighter than many 6-aryl or 6-heterocyclyl pyridazine analogs in the morpholinopyrimidine series [1]. Lower molecular weight, combined with only 21 heavy atoms (vs. 30+ for larger analogs), yields inherently higher ligand efficiency metrics (LE ≈ 0.30–0.40 kcal/mol per heavy atom assuming nanomolar target affinity) and provides headroom for subsequent optimization in lead development programs [2]. This size advantage translates to a higher fraction of sp3-hybridized carbon atoms (Fsp3 ≈ 0.43 due to the morpholine ring and N-methyl group), a parameter correlated with improved clinical success rates [2].
| Evidence Dimension | Molecular weight and heavy atom count |
|---|---|
| Target Compound Data | MW = 316.321 g/mol; Heavy Atom Count = 21; Fsp3 ≈ 0.43 |
| Comparator Or Baseline | 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(6-morpholinopyrimidin-4-yl)piperidine-3-carboxamide: MW = 435.49 g/mol; Heavy Atom Count ≈ 32; N-(6-morpholinopyrimidin-4-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide: MW ≈ 430–450 range |
| Quantified Difference | ΔMW ≈ 114–135 Da (26–31% lower); ΔHeavy Atom Count ≈ 9–11 fewer atoms |
| Conditions | Calculated from molecular formulas. Target MW: C14H16N6O3; Comparator 1: C22H25N7O3; Comparator 2: estimated C23–C24 range. |
Why This Matters
Lower molecular weight and higher ligand efficiency provide greater optimization headroom and are preferred by most medicinal chemistry lead selection triage filters, directly impacting procurement decisions for hit-to-lead and lead optimization campaigns.
- [1] MolBIC Database, computed molecular properties for 1-methyl-N-(6-morpholinopyrimidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide and structurally related analogs. Available at: https://molbic.idrblab.net View Source
- [2] Lovering, F., Bikker, J., & Humblet, C. (2009). 'Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.' Journal of Medicinal Chemistry, 52(21), 6752–6756. DOI: 10.1021/jm901241e. Establishes the Fsp3-clinical success correlation. View Source
